



Spectroscopic Profile of 7-Hydroxy-2,2-dimethylchromene: A Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxy-2,2-dimethylchromene

Cat. No.: B3248882

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This technical guide provides a comprehensive overview of the spectroscopic data for **7-Hydroxy-2,2-dimethylchromene** (CAS No. 19012-97-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on closely related analogs and established principles of spectroscopic interpretation for the chromene scaffold. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **7-Hydroxy-2,2-dimethylchromene** and its close structural analogs. These values are compiled from various scientific sources and databases and provide a predictive framework for the analysis of the target compound.

Table 1: ¹H NMR Spectroscopic Data



Proton Assignment	Expected Chemical Shift (δ, ppm)	Observed in Analogs (Compound, Solvent)	Multiplicity	Coupling Constant (J, Hz)
H-3	5.5 - 5.7	5.46 (7-Methoxy- 2,2-dimethyl-3- chromene)	d	~10
H-4	6.2 - 6.4	6.27 (7-Methoxy- 2,2-dimethyl-3- chromene)	d	~10
H-5	6.7 - 6.9	6.86 (7-Methoxy- 2,2-dimethyl-3- chromene)	d	~8.5
H-6	6.3 - 6.5	6.37 (7-Methoxy- 2,2-dimethyl-3- chromene)	dd	~8.5, 2.5
H-8	6.2 - 6.4	6.41 (7-Methoxy- 2,2-dimethyl-3- chromene)	d	~2.5
7-OH	8.5 - 9.5	10.52 (7- Hydroxy-4- methyl-chromen- 2-one, DMSO- d6)[1]	S	-
2-(CH ₃) ₂	1.3 - 1.5	1.42 (7-Methoxy- 2,2-dimethyl-3- chromene)	S	-

Table 2: ¹³C NMR Spectroscopic Data



Carbon Assignment	Expected Chemical Shift (δ, ppm)	Observed in Analogs (Compound, Solvent)
C-2	75 - 80	76.5 (2,2-Dimethyl-7- hydroxychromane, CDCl₃)
C-3	120 - 125	122.8 (Predicted)
C-4	128 - 132	130.5 (Predicted)
C-4a	115 - 120	116.2 (2,2-Dimethyl-7- hydroxychromane, CDCl₃)
C-5	125 - 130	128.9 (2,2-Dimethyl-7- hydroxychromane, CDCl₃)
C-6	105 - 110	108.1 (2,2-Dimethyl-7- hydroxychromane, CDCl₃)
C-7	155 - 160	154.8 (2,2-Dimethyl-7- hydroxychromane, CDCl₃)
C-8	100 - 105	102.5 (2,2-Dimethyl-7- hydroxychromane, CDCl₃)
C-8a	150 - 155	153.2 (2,2-Dimethyl-7-hydroxychromane, CDCl ₃)
2-C(CH ₃) ₂	25 - 30	26.8 (2,2-Dimethyl-7- hydroxychromane, CDCl₃)

Table 3: Infrared (IR) Spectroscopy Data



Functional Group	Expected Wavenumber (cm ⁻¹)	Observed in Analogs (Compound, Method)	Intensity
O-H stretch (phenolic)	3200 - 3600	3468 (7-hydroxy-4- methyl-2H-croman-2- one, KBr)	Broad
C-H stretch (aromatic)	3000 - 3100	3112 (7-hydroxy-4- methyl-2H-croman-2- one, KBr)	Medium
C-H stretch (aliphatic)	2850 - 3000	2921 (7-hydroxy-4- methyl-2H-croman-2- one, KBr)	Strong
C=C stretch (aromatic)	1500 - 1600	1604, 1452 (7- hydroxy-4-methyl-2H- croman-2-one, KBr)	Medium-Strong
C-O stretch (ether)	1200 - 1300	1272 (α-Lapachone oxime derivative, KBr)	Strong
C-O stretch (phenol)	1150 - 1250	-	Strong

Table 4: Mass Spectrometry (MS) Data

lon	Expected m/z	Observed in Analogs (Compound, Ionization)
[M] ⁺	190.0943	-
[M+H]+	191.0919	-
[M-CH ₃]+	175.0653	175.37 ([M-H] ⁻ , 7-hydroxy-4-methyl-2H-croman-2-one, ES ⁻)

Experimental Protocols



Detailed experimental methodologies for acquiring the spectroscopic data presented are crucial for reproducibility and data comparison. While specific protocols for **7-Hydroxy-2,2-dimethylchromene** are not readily available, the following are generalized procedures for obtaining NMR, IR, and MS spectra for chromene derivatives and related phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of hydroxyl proton signals.
- Instrument Setup:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
 - Probe: A standard broadband or inverse detection probe.
 - Temperature: Set to a constant temperature, typically 25 °C, to ensure reproducibility.
- ¹H NMR Acquisition:
 - A standard single-pulse experiment is typically used.
 - Key parameters to optimize include the spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay (D1, typically 1-2 seconds).
 - Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is standard.



- Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)
 and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹ is generally sufficient.
 - Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Acquisition: Record the spectrum, and if using the KBr pellet method, also record a background spectrum of a blank KBr pellet.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

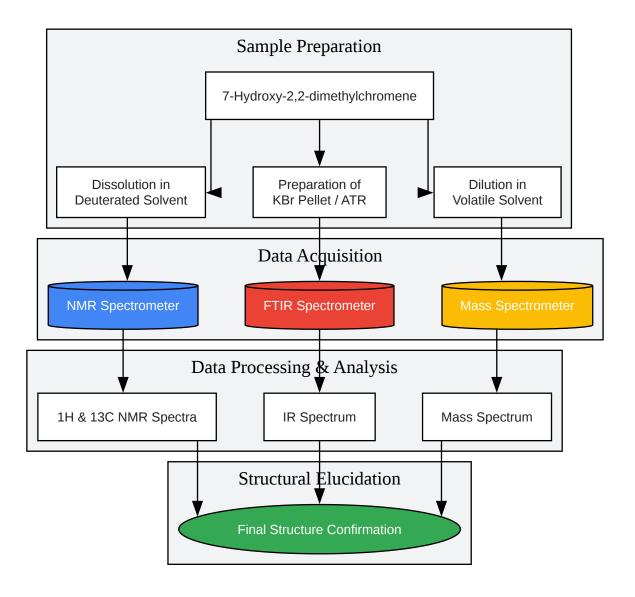
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation and Ionization:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a gas chromatograph (GC).
 - Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. The sample solution is infused directly into the ion source or introduced via a liquid chromatograph (LC).
- Mass Analysis:
 - A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
 - For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is required.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation studies (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID).
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data, as well as a logical relationship for spectral interpretation.

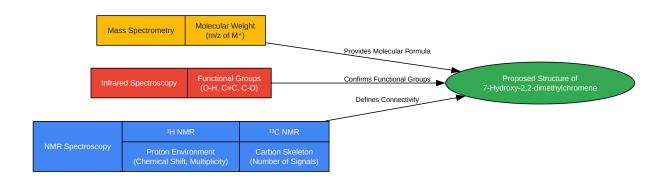




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Caption: General workflow for spectroscopic analysis of an organic compound.





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Caption: Logical relationship of spectroscopic data for structural elucidation.

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References

- 1. researchgate.net [researchgate.net]
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